molecular formula C21H22N4OS B1664290 Abafungin CAS No. 129639-79-8

Abafungin

Cat. No. B1664290
M. Wt: 378.5 g/mol
InChI Key: TYBHXIFFPVFXQW-UHFFFAOYSA-N
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Description

Abafungin is a broad-spectrum antifungal agent with a novel mechanism of action for the treatment of dermatomycoses . It is a member of a novel class of synthetic antifungal compounds, the arylguanidines .


Synthesis Analysis

Abafungin was first synthesized at Bayer AG, Leverkusen, Germany . Its antifungal action was discovered during the screening of H2-receptor antagonists based on the structure of famotidine .


Molecular Structure Analysis

Abafungin has a chemical formula of C21H22N4OS and a molar mass of 378.49 g/mol .


Chemical Reactions Analysis

Abafungin exerts its antifungal activity regardless of whether the pathogens are growing or in a resting state . It has been shown to have fungicidal and fungistatic effects on a wide variety of pathogens, including dermatophytes, yeasts (Candida), and moulds .


Physical And Chemical Properties Analysis

Abafungin is a small molecule with a chemical formula of C21H22N4OS .

Scientific Research Applications

Antifungal Agent Development

Abafungin is a novel synthetic antifungal compound, classified as an arylguanidine, showing promise in treating dermatomycoses and invasive fungal infections. It was first synthesized at Bayer AG and exhibits potent antifungal activity. Research indicates that abafungin effectively inhibits transmethylation in sterol side chains, impacting sterol-C-24-methyltransferase, and also directly affects the fungal cell membrane. This dual mode of action contributes to its efficacy against various fungal pathogens, suggesting its potential as a new class of antimycotics (Borelli et al., 2008).

Drug Synthesis and Characteristics

The synthesis process of abafungin has been explored, involving the condensation of N-(1,4,5,6-tetrahydropyrimidinyl)thiourea and α-chloro-2-(2,4-dimethylphenoxy)acetophenone. This process, starting from dimethyl cyanoimidodithiocarbonate and 1,3-propanediamine, achieved a total yield of 58.3%. The final product and intermediates were confirmed using various methods like 1HNMR, 13CNMR, and elemental analysis, highlighting the chemical characteristics of abafungin (Gu Rui-xia, 2011).

Stability and Degradation Analysis

A stability-indicating spectroscopic method was developed for Abafungin under the International Council for Harmonization (ICH) Guidelines. This method focused on the forced degradation of abafungin, analyzing its stability in active pharmaceutical ingredients and marketed formulations. The study established a validated method for monitoring abafungin and its main degradants, essential for ensuring drug stability and efficacy (Pandey et al., 2021).

Broad Medicinal Applications

Abafungin has been identified alongside other compounds like Zolpidem, Necopidem, and Alpidem for its potential in various medicinal applications, including antitumor, antibiotic, antiviral, and Central Nervous System (CNS) drugs. Its role in this diverse array of pharmaceutical applications underscores its significance in drug development and treatment strategies (Heidari, 2016).

Safety And Hazards

Abafungin may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to wear protective gloves, clothing, eye protection, and face protection when handling Abafungin .

Future Directions

Abafungin might be a promising antifungal agent defining a new class of antimycotics . Its development seems to have been discontinued in 2009 , but it might be introduced into antifungal therapy in the near future .

properties

IUPAC Name

4-[2-(2,4-dimethylphenoxy)phenyl]-N-(1,4,5,6-tetrahydropyrimidin-2-yl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4OS/c1-14-8-9-18(15(2)12-14)26-19-7-4-3-6-16(19)17-13-27-21(24-17)25-20-22-10-5-11-23-20/h3-4,6-9,12-13H,5,10-11H2,1-2H3,(H2,22,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBHXIFFPVFXQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=CC=CC=C2C3=CSC(=N3)NC4=NCCCN4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60869776
Record name Abafungin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Abafungin has been shown to have fungicidal and fungistatic effects on a wide variety of pathogens, including dermatophytes, yeasts (Candida) and moulds. The drug acts on the infecting organisms in two ways: by interfering with the formation of a vital sterol in the fungal cell membrane, thereby preventing cell growth, and also by direct interaction with another membrane component resulting in membrane disruption, leakage of cellular contents and death of the cell and independent of whether it is in a non-metabolising (`resting') phase of development or actively growing. These features of abafungin, combined with the attainment of microbicidal concentrations in the skin from a 1% preparation, its long residence at the site of dermal application and the lack of significant systemic absorption, mean that Abasol(tm) is particularly attractive for the topical treatment of dermatomycoses, which is the first indication under review for marketing approval.
Record name Abafungin
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Product Name

Abafungin

CAS RN

129639-79-8
Record name Abafungin
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Record name Abafungin [INN:BAN]
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Record name Abafungin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06395
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Abafungin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Pyrimidinamine, N-[4-[2-(2,4-dimethylphenoxy)phenyl]-2-thiazolyl]-1,4,5,6-tetrahydro
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Record name ABAFUNGIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
635
Citations
C Borelli, M Schaller, M Niewerth, K Nocker… - Chemotherapy, 2008 - karger.com
… One target of abafungin was found to … abafungin seems to be a direct effect on the fungal cell membrane.Conclusion: The observed characteristics of abafungin indicate that abafungin …
Number of citations: 105 karger.com
S Pandey, R Pandey, SS Shukla - INDIAN JOURNAL OF …, 2021 - ijper.org
… and establishes a validated method for Abafungin and its main degradants in the … Abafungin and the thorough forced degradations studies was able to predict the stability of Abafungin …
Number of citations: 4 ijper.org
MK Kumawat - Current drug discovery technologies, 2018 - ingentaconnect.com
Background: Heterocyclic compounds are the main class of medicinally important compounds. Many heterocyclic compounds bearing a five-membered ring in their structure have a …
Number of citations: 45 www.ingentaconnect.com
A Rouf, C Tanyeli - European journal of medicinal chemistry, 2015 - Elsevier
… ), ritonavir (antiretroviral drug), abafungin (antifungal drug) and … Abafungin (INN, 89) is a thiazole containing broad-spectrum … Unlike imidazole- and triazole-class antifungals, abafungin …
Number of citations: 323 www.sciencedirect.com
PM Jadhav, S Kantevari, AB Tekale… - … , Sulfur, and Silicon …, 2021 - Taylor & Francis
Thiazole, a five-membered heterocyclic compound constitutes the skeleton of various commercially marketed drug candidates and the heart-core in a diverse range of entities of …
Number of citations: 18 www.tandfonline.com
K Ishita, S Stefanopoulos, A Khalil, X Cheng… - Bioorganic & medicinal …, 2018 - Elsevier
… 24, 25, 26 Abafungin is an … Abafungin is fungicidal rather than fungistatic, and it is active against Candida albicans and Aspergillus fumigatus. Therefore, it was suggested that abafungin …
Number of citations: 4 www.sciencedirect.com
K Thevissen, K Pellens, K De Brucker… - Bioorganic & medicinal …, 2011 - Elsevier
… share overall 3D structural similarity with abafungin, a compound belonging to a new class of microbiocidal arylguanidines. Abafungin is characterized by broad fungicidal activity …
Number of citations: 20 www.sciencedirect.com
ZA Dawood - csci.tu.edu.iq
Thiazole, a unique heterocycle containing Sulphur and nitrogen atoms, occupies an important place in medicinal chemistry. It is an essential core scaffold present in many natural (…
Number of citations: 0 csci.tu.edu.iq
A Heidari - J Data Mining Genomics & Proteomics, 2016
Number of citations: 124
H Alireza
Number of citations: 2

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